molecular formula C16H23NO6S2 B2809587 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2310097-14-2

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2809587
CAS No.: 2310097-14-2
M. Wt: 389.48
InChI Key: IQZFKOJLRLOYOY-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H23NO6S2 and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

The research by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties. These compounds were tested against α-glucosidase and acetylcholinesterase (AChE), revealing substantial inhibitory activity against yeast α-glucosidase and weak against AChE. The study also included in silico molecular docking results that correlated with the in vitro enzyme inhibition data, highlighting the potential scientific applications of these compounds in enzyme inhibition and molecular interaction studies Abbasi et al., 2019.

Antibacterial Potential and Synthesis

Investigating Anti-Bacterial Potential

Abbasi et al. (2016) aimed to investigate the anti-bacterial potential of some N-substituted sulfonamides bearing a benzodioxane moiety. Their synthesis involved a series of reactions starting with N-2,3-dihydrobenzo[1,4]dioxin-6-amine and testing the compounds for antibacterial activity against various Gram-negative and Gram-positive strains. The results showed potent therapeutic potential, indicating the relevance of these compounds in developing new antibacterial agents Abbasi et al., 2016.

Molecular Structure and Activity Studies

Theoretical Study of Molecular Structure

The work by Remko (2003) focused on the theoretical study of the molecular structure and gas-phase acidity of various substituted sulfonamides. The study utilized different computational methods to optimize the geometries of these compounds, providing insights into their chemical properties and reactivity, which are crucial for their applications in scientific research Remko, 2003.

Computational Quantum Chemical and Biological Studies

Computational and Biological Studies

Gaurav and Krishna (2021) conducted Computational Quantum Chemical (CQC), Pharmacokinetic, and other biological studies on Uracil-5-Tertiary Sulfonamides, providing valuable data on their molecular properties, including Hyperpolarizability, HOMO and LUMO limits, and pharmacokinetic properties. These insights are crucial for understanding the biological applications and interactions of these compounds Gaurav & Krishna, 2021.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S2/c18-5-6-23-16(3-9-24-10-4-16)12-17-25(19,20)13-1-2-14-15(11-13)22-8-7-21-14/h1-2,11,17-18H,3-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZFKOJLRLOYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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